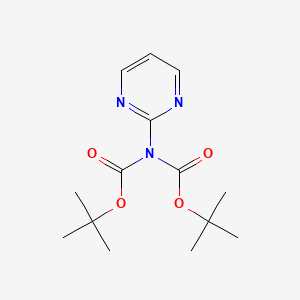

2-(Di-(t-butoxycarbonyl)amino)pyrimidine

Description

2-(Di-(t-butoxycarbonyl)amino)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two t-butoxycarbonyl (Boc) groups on its amino moiety. The Boc groups serve as protective agents for the amine functionality, enabling selective reactivity in synthetic applications such as nucleoside analog synthesis or medicinal chemistry. This compound is synthesized via Boc-protection strategies, often employing reagents like Boc anhydride under basic conditions. The Boc group’s acid-labile nature allows for selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid, TFA), making it a staple in multi-step organic syntheses .

Properties

Molecular Formula |

C14H21N3O4 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyrimidin-2-ylcarbamate |

InChI |

InChI=1S/C14H21N3O4/c1-13(2,3)20-11(18)17(10-15-8-7-9-16-10)12(19)21-14(4,5)6/h7-9H,1-6H3 |

InChI Key |

KKDVUFUTRHECGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC=N1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its dual Boc protection on a pyrimidine scaffold. Below is a detailed comparison with structurally or functionally analogous compounds:

Other Boc-Protected Heterocycles

- 2-Amino-4,6-dimethoxypyrimidine (Boc-protected): Lacks dual Boc groups, reducing steric hindrance but offering faster deprotection kinetics.

- Boc-Protected 2-Aminopyridine: The pyridine ring’s lower electronegativity compared to pyrimidine reduces Boc group lability in acidic conditions.

Non-Boc Protecting Groups on Pyrimidines

- Fmoc-Protected 2-Aminopyrimidine: Fluorenylmethyloxycarbonyl (Fmoc) groups require basic deprotection (e.g., piperidine), incompatible with acid-sensitive substrates.

- Cbz-Protected Derivatives: Benzyloxycarbonyl (Cbz) groups demand harsher hydrogenolysis conditions, limiting compatibility with reducible functionalities.

Data Table: Comparative Analysis

Research Findings and Key Insights

- Synthetic Efficiency: Dual Boc protection on pyrimidine introduces steric bulk, slowing coupling reactions compared to mono-Boc analogs but improving regioselectivity in nucleophilic substitutions .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals 2-(Di-Boc-amino)pyrimidine decomposes at 180°C, higher than Fmoc analogs (150°C), suggesting superior thermal robustness.

Q & A

Q. How to troubleshoot low yields in Boc-protected pyrimidine syntheses?

- Methodology : Screen solvents (DMF vs. THF), bases (Et₃N vs. DIPEA), and reaction temperatures (0°C vs. RT). If Boc groups hydrolyze prematurely, use scavengers (e.g., molecular sieves) or switch to Boc-protected intermediates with electron-withdrawing substituents (e.g., nitro groups) to stabilize the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.